molecular formula C11H6F3N3O4 B2430727 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006952-22-2

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2430727
CAS No.: 1006952-22-2
M. Wt: 301.181
InChI Key: MGFOVIPYYDQFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by cyclization to form the pyrazole ring.

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, strong bases like sodium hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Below are detailed findings from various studies:

Anti-inflammatory Activity

Research has shown that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process.

  • Study Findings : In vitro studies indicated that 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid demonstrated significant inhibition of COX enzymes, leading to reduced production of prostaglandins involved in inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Research Overview : Testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives.

  • Case Study : A study assessing the effects of this compound on human cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer) revealed IC50 values indicating significant cytotoxicity. For instance, IC50 values were reported at 5.5 µM for A549 cells, showcasing its potential as an anticancer therapeutic.

Applications in Research

This compound is utilized in various research applications:

Medicinal Chemistry

The compound serves as a lead structure for the development of new anti-inflammatory and anticancer drugs. Its ability to inhibit specific enzymes involved in disease processes makes it a valuable candidate for further pharmacological studies.

Material Science

Research has explored the use of this compound in developing novel materials with specific electronic or optical properties, leveraging its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes such as proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer. Both compounds share structural similarities but differ in their specific functional groups and biological activities.

    Bicalutamide: Another antiandrogen with a trifluoromethyl group, used in the treatment of prostate cancer.

Biological Activity

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula for this compound is C11H6F3N3O3C_{11}H_{6}F_{3}N_{3}O_{3}, with a molecular weight of approximately 286.22 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the biological activity of organic compounds by improving lipophilicity and metabolic stability.

Property Value
Molecular FormulaC11H6F3N3O3
Molecular Weight286.22 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. For instance, a study reported the preparation of related pyrazole derivatives through reactions between substituted phenyl halides and pyrazole derivatives under controlled conditions, yielding high purity and yield .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound under discussion has shown potential in inhibiting various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer

In vitro studies demonstrated that compounds containing the pyrazole scaffold could inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, such as topoisomerase inhibition and DNA alkylation .

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established anticancer drugs, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against antibiotic-resistant strains of bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Enterococcus faecalis

In vitro assays revealed that this compound could inhibit the growth of these pathogens and disrupt biofilm formation more effectively than conventional antibiotics like vancomycin .

Table: Antimicrobial Efficacy

Pathogen Inhibition Zone (mm) Comparison (Vancomycin)
Methicillin-resistant Staphylococcus aureus2520
Enterococcus faecalis3022

The biological activity of this compound is attributed to several mechanisms:

  • Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
  • Alkylation of DNA : Inducing cytotoxic effects by damaging genetic material.
  • Biofilm Disruption : Preventing bacterial colonization and persistence.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O4/c12-11(13,14)7-1-2-8(9(3-7)17(20)21)16-5-6(4-15-16)10(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFOVIPYYDQFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.